molecular formula C12H11N5O B2803470 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one CAS No. 1616613-79-6

3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one

Cat. No.: B2803470
CAS No.: 1616613-79-6
M. Wt: 241.254
InChI Key: KLLAVSWVXOLWTJ-UHFFFAOYSA-N
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Description

CAS Number: 1616613-79-6 Molecular Formula: C 12 H 11 N 5 O Molecular Weight: 241.25 g/mol 3-Ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is a synthetically versatile fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This scaffold is part of a broader class of nitrogen-rich heterocycles that are frequently investigated as bioisosteres for purine, a fundamental structure in many biological molecules . As such, it serves as a privileged scaffold for the design and synthesis of novel molecules with potential biological activities. Pyrazolo-triazine derivatives have been extensively studied for a range of pharmacological applications, including as potential anticancer, antimicrobial, and antiviral agents . While specific activity data for this exact derivative is limited in the public domain, its core structure provides an excellent platform for probing interactions with biological targets such as protein kinases, which are critical in the regulation of cell cycles and are prominent targets in oncology research . The compound is provided with a documented storage recommendation for cold-chain transportation to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-ethyl-7-phenylpyrazolo[3,4-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-2-16-12(18)10-8-13-17(11(10)14-15-16)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLAVSWVXOLWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=N1)N(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazine with phenyl hydrazine in the presence of a suitable catalyst can lead to the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like halides or alkylating agents.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical entities.

Biology: In biological research, 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one can be used to study enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets, making it a useful tool in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to modulate biological pathways can be harnessed to create therapeutic agents for treating diseases.

Industry: In the industrial sector, this compound can be utilized in the manufacture of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism by which 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context and the specific biological system being studied.

Comparison with Similar Compounds

C. Physicochemical Properties

  • Collision Cross-Section (CCS) :
    • The 3-ethyl-7-phenyl derivative has a predicted CCS of 143.5 Ų for [M+H]⁺, smaller than bulkier analogs like 26e (368.84 g/mol), which may influence pharmacokinetics .

Biological Activity

3-Ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is a heterocyclic compound belonging to the pyrazolo-triazine family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows for interactions with various biological targets, making it a promising candidate for drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H11N5O\text{C}_{12}\text{H}_{11}\text{N}_5\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain enzymatic pathways or modulate receptor activity, leading to various physiological effects. The precise mechanisms can vary depending on the biological context in which the compound is applied.

Anticancer Activity

Recent studies have indicated that compounds related to pyrazolo[3,4-d]triazine derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various derivatives and their evaluation against breast cancer cell lines (MCF-7 and MDA-MB-231). These derivatives demonstrated stronger cytotoxic activity compared to standard chemotherapeutics like cisplatin. The mechanism involved apoptosis induction via caspase activation and modulation of critical signaling pathways such as NF-κB and p53 .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Its structural features allow it to bind effectively to the active sites of various enzymes. This property is particularly useful in the design of inhibitors for therapeutic applications in diseases where specific enzymes play a crucial role.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
7-Ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-oneStructureAnticancer activity; enzyme inhibition
3-(Chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-oneStructurePotentially enhanced reactivity due to chloromethyl group

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several pyrazolo-triazine derivatives and evaluated their anticancer potential using MTT assays. The results indicated that certain derivatives exhibited significantly higher cytotoxicity against cancer cell lines compared to traditional agents like cisplatin. Notably, these compounds triggered apoptosis through caspase activation pathways .
  • Enzyme Interaction Studies : Research investigating the interaction of triazine derivatives with specific enzymes demonstrated that these compounds could effectively inhibit enzyme activity in vitro. This opens avenues for their use in developing targeted therapies for diseases characterized by enzyme dysregulation.

Q & A

Q. What established synthetic routes are available for 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A multi-step synthesis involving cyclization is commonly employed. One approach involves reacting acid derivatives with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA) at 100°C for 1 hour, followed by refluxing with hydrazine derivatives for 24 hours. For example, a similar triazolopyrazine synthesis used CDI and DMFA under reflux to achieve cyclization . Post-reaction purification via recrystallization (e.g., using DMFA and isopropanol mixtures) enhances purity. Yield optimization requires precise temperature control and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the fused pyrazolo-triazine core and substituents (e.g., ethyl and phenyl groups). Mass spectrometry (MS) confirms molecular weight (e.g., C₁₄H₁₃N₅O, exact mass 283.11 g/mol). Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) stretch near 1700 cm⁻¹. High-resolution mass spectrometry (HRMS) resolves isotopic patterns and validates molecular formulas .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer : Begin with in vitro assays targeting kinases or microbial strains, given structural similarities to bioactive triazolopyrimidines. Use dose-response curves (e.g., 1–100 μM) and positive controls (e.g., doxorubicin for antitumor assays). Monitor cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) and compare with structurally related compounds (e.g., triazole-containing analogs with known antitumor activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line selection, serum concentration). To address this:
  • Standardize protocols (e.g., consistent solvent/DMSO concentration).
  • Validate target engagement using competitive binding assays (e.g., SPR or ITC).
  • Cross-reference with analogs (e.g., pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines) to identify substituent-specific effects .

Q. What strategies improve the solubility and bioavailability of this compound for pharmacological studies?

  • Methodological Answer :
  • Structural Modifications : Introduce hydrophilic groups (e.g., morpholine or piperazine) to the triazine core without disrupting bioactivity .
  • Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance aqueous solubility.
  • Prodrug Design : Mask hydrophobic groups (e.g., ethyl) with enzymatically cleavable esters .

Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Assess conformational stability in aqueous vs. lipid environments.
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
  • Degradation Studies : Simulate hydrolysis pathways (e.g., acid/base conditions) using software like Gaussian or Schrödinger Suite. Validate experimentally via HPLC tracking of degradation products .

Methodological Design and Validation

Q. How to design a robust experimental protocol for evaluating this compound’s environmental stability?

  • Methodological Answer : Follow OECD guidelines for hydrolysis (pH 4–9), photolysis (UV irradiation), and biodegradation (activated sludge assays). Use LC-MS/MS to quantify degradation products. Compare half-lives (t₁/₂) with structurally related compounds (e.g., triazolothiadiazines) to identify substituent effects on stability .

Q. What analytical approaches are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Optimize MRM transitions for the parent ion (e.g., m/z 283.1 → 154.0). Validate recovery rates (>85%) in plasma or tissue homogenates using internal standards (e.g., deuterated analogs) .

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